![molecular formula C11H12O3 B1407332 2-(Tetrahydrofuran-3-yl)benzoic acid CAS No. 1552568-56-5](/img/structure/B1407332.png)
2-(Tetrahydrofuran-3-yl)benzoic acid
Overview
Description
Scientific Research Applications
Crystal Structures and Ligand Behavior
Research has highlighted the role of 2-(Tetrahydrofuran-3-yl)benzoic acid derivatives in understanding the crystal structures and ligand behavior in metal complexes. For example, a study on manganese(I) and rhenium(I) complexes demonstrated how a benzoic acid moiety can influence the arrangement and properties of such complexes. The non-coordinating nature of the o-benzoic acid substituent allows for unique positioning relative to the metal, affecting the overall structure and potentially the reactivity of the complex (Lense, Guzei, Andersen, & Thao, 2018).
Synthesis of Bioactive Compounds
Another significant application is in the synthesis of bioactive compounds. For instance, a methodology involving 2,5-Dimethoxy-2-(dimethoxymethyl)tetrahydrofuran reacted with anthranilic acid alkyl esters has been utilized to create 2-(2-formylpyrrol-1-yl)benzoic acid esters, leading to compounds with potential pharmacological activities (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).
Acaricidal Activity and Mechanism
The derivatives of this compound have been explored for their acaricidal activity against Sarcoptes scabiei var. Cuniculi. Structural modifications of octadecanoic acid-3,4-tetrahydrofuran diester have led to derivatives with enhanced acaricidal effectiveness. These findings are crucial for developing new treatments for scabies, demonstrating the compound's potential in veterinary medicine and public health (Li et al., 2022).
Heterogeneous Catalysis in Organic Synthesis
Furthermore, the applications extend into the field of catalysis, where an azobenzene-containing metal-organic framework was shown to catalyze the direct amidation of benzoic acids efficiently. This catalytic activity, demonstrated in tetrahydrofuran at 70°C, underscores the potential of this compound derivatives in facilitating the synthesis of bioactive compounds, presenting a valuable tool for organic chemistry and pharmaceutical synthesis (Hoang et al., 2015).
properties
IUPAC Name |
2-(oxolan-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSPOIDJOQEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.